2-[(ADAMANTAN-1-YL)AMINO]-2-METHYLPROPAN-1-OL
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Overview
Description
2-[(ADAMANTAN-1-YL)AMINO]-2-METHYLPROPAN-1-OL is a compound that features an adamantane moiety, which is a polycyclic cage structure known for its rigidity and stability. The adamantane structure imparts unique physical and chemical properties to the compound, making it of significant interest in various fields such as medicinal chemistry, material science, and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(ADAMANTAN-1-YL)AMINO]-2-METHYLPROPAN-1-OL typically involves the reaction of 1-adamantylamine with 2-methyl-1-propanol under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and distillation .
Chemical Reactions Analysis
Types of Reactions: 2-[(ADAMANTAN-1-YL)AMINO]-2-METHYLPROPAN-1-OL can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Derivatives with different functional groups replacing the amino group
Scientific Research Applications
2-[(ADAMANTAN-1-YL)AMINO]-2-METHYLPROPAN-1-OL has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-[(ADAMANTAN-1-YL)AMINO]-2-METHYLPROPAN-1-OL exerts its effects is primarily through its interaction with cellular pathways. The adamantane moiety allows the compound to interact with lipid bilayers and proteins, potentially altering their function. This interaction can modulate various signaling pathways, including those involved in inflammation and cancer .
Comparison with Similar Compounds
1-Adamantylamine: Shares the adamantane core but lacks the additional functional groups, making it less versatile in chemical reactions.
2-(1-Adamantylamino)-6-methylpyridine: Similar structure but with a pyridine ring, offering different biological activities and applications.
Adamantane derivatives: Various derivatives with different functional groups attached to the adamantane core, each with unique properties and applications.
Uniqueness: 2-[(ADAMANTAN-1-YL)AMINO]-2-METHYLPROPAN-1-OL stands out due to its combination of the adamantane core with both amino and alcohol functional groups. This combination provides a unique set of chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H25NO |
---|---|
Molecular Weight |
223.35g/mol |
IUPAC Name |
2-(1-adamantylamino)-2-methylpropan-1-ol |
InChI |
InChI=1S/C14H25NO/c1-13(2,9-16)15-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12,15-16H,3-9H2,1-2H3 |
InChI Key |
CURQXJYVSRNPSN-UHFFFAOYSA-N |
SMILES |
CC(C)(CO)NC12CC3CC(C1)CC(C3)C2 |
Canonical SMILES |
CC(C)(CO)NC12CC3CC(C1)CC(C3)C2 |
Origin of Product |
United States |
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